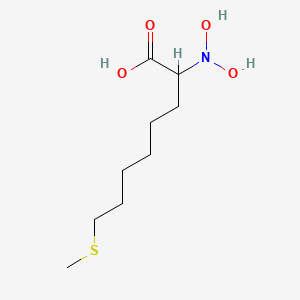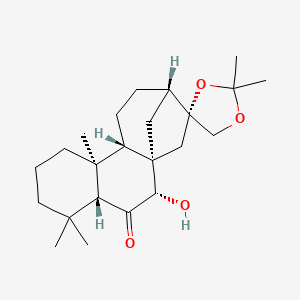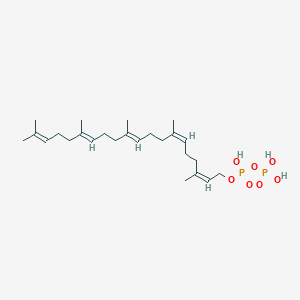
Di-trans,poly-cis-pentaprenyl diphosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ditrans,polycis-pentaprenyl diphosphate is an isoprenoid phosphate.
Wissenschaftliche Forschungsanwendungen
Role in Rubber Biosynthesis
Di-trans,poly-cis-pentaprenyl diphosphate plays a significant role in the biosynthesis of cis-1,4-polyisoprene, also known as natural rubber. In plants, the biosynthesis process requires a small transallylic diphosphate initiator for the elongation of cis-1,4-polyisoprene, with these trans-allylic diphosphates being hydrophilic and cytosolic, in contrast to the hydrophobic nature of cis-1,4-polyisoprene which is compartmentalised in subcellular rubber particles. This distinction between soluble trans-prenyl transferase and membrane-associated cis-1,4-prenyl transferase is critical in rubber production in plants (Cornish, 1993).
Enzymatic Characterization and Cloning
The enzyme cis-polyprenyl diphosphate synthase, which is involved in the biosynthesis of glycosyl carrier lipids in most organisms, has been isolated and characterized from various sources including a thermoacidophilic archaeon, Sulfolobus acidocaldarius. This characterization contributes to understanding the role of this enzyme in archaea (Hemmi et al., 2001).
Insights into Protein Glycosylation and Human Diseases
cis-Prenyltransferases, including enzymes related to this compound, are involved in protein glycosylation and rubber synthesis. These enzymes are present in all domains of life and show evolutionary conservation. The mammalian cis-prenyltransferase is a heteromer, unlike its bacterial counterpart, and plays a significant role in the synthesis of dolichyl phosphate, a lipid carrier in protein glycosylation (Grabińska et al., 2016).
Molecular Cloning and Functional Analysis in Plants
Molecular cloning and functional analysis of cis-prenyltransferase from Arabidopsis thaliana have shown the enzyme's role in synthesizing polyprenyl diphosphates, which are vital for cellular activity. The tissue-specific expression of this enzyme suggests its potential role in polyisoprenoid biosynthesis in plants (Oh et al., 2000).
Eigenschaften
Molekularformel |
C25H44O7P2 |
|---|---|
Molekulargewicht |
518.6 g/mol |
IUPAC-Name |
[(2Z,6Z,10E,14E)-3,7,11,15,19-pentamethylicosa-2,6,10,14,18-pentaenyl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C25H44O7P2/c1-21(2)11-7-12-22(3)13-8-14-23(4)15-9-16-24(5)17-10-18-25(6)19-20-31-34(29,30)32-33(26,27)28/h11,13,15,17,19H,7-10,12,14,16,18,20H2,1-6H3,(H,29,30)(H2,26,27,28)/b22-13+,23-15+,24-17-,25-19- |
InChI-Schlüssel |
JMVSBFJBMXQNJW-PSTDWBAXSA-N |
Isomerische SMILES |
CC(=CCC/C(=C/CC/C(=C/CC/C(=C\CC/C(=C\COP(=O)(O)OP(=O)(O)O)/C)/C)/C)/C)C |
Kanonische SMILES |
CC(=CCCC(=CCCC(=CCCC(=CCCC(=CCOP(=O)(O)OP(=O)(O)O)C)C)C)C)C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


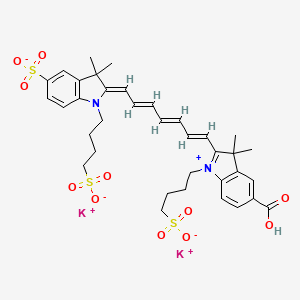
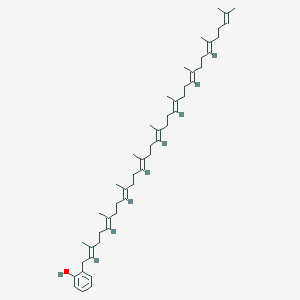


![methyl (2S)-6-amino-2-[[(4R,11R,18R)-11-(cyclohexylmethylcarbamoyl)-18-(9H-fluoren-9-ylcarbamoyl)-4,7,11,14,18,21-hexamethyl-2,9,16-trioxo-6,13,20-trioxa-3,10,17,22,23,24-hexazatetracyclo[17.2.1.15,8.112,15]tetracosa-1(21),5(24),7,12(23),14,19(22)-hexaene-4-carbonyl]amino]hexanoate;2,2,2-trifluoroacetic acid](/img/structure/B1264325.png)
![[(2R)-3-[(9Z,12Z,15Z)-octadeca-9,12,15-trienoyl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B1264327.png)
![[(2R)-3-[(Z)-hexadec-1-enoxy]-2-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B1264328.png)
![(2R)-3-[[(2S)-1-cyclohexyl-3-(methylamino)propan-2-yl]amino]-2-[2-[3-(trifluoromethyl)phenyl]ethylamino]-1-propanol](/img/structure/B1264330.png)


